molecular formula C9H13NO2 B13605812 2-(1-Amino-2-hydroxyethyl)-5-methylphenol

2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Cat. No.: B13605812
M. Wt: 167.20 g/mol
InChI Key: UEQGTBNKGUXJPW-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol can be achieved through several methods. One common approach involves the condensation reaction between 5-methylsalicylaldehyde and 2-aminoethanol. The reaction typically occurs under acidic conditions, with the use of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-5-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of dyes and pigments due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)phenol
  • 4-(1-Amino-2-hydroxyethyl)phenol
  • 2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-5-methylphenol is unique due to the specific positioning of the amino and hydroxyl groups on the ethyl chain, as well as the presence of a methyl group on the phenol ring

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-5-methylphenol

InChI

InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3

InChI Key

UEQGTBNKGUXJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

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